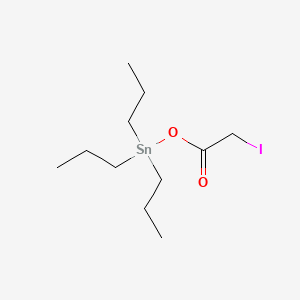

Stannane, (iodoacetoxy)tripropyl-

Description

Stannane, (iodoacetoxy)tripropyl- is an organotin compound characterized by a central tin atom bonded to three propyl groups and one iodoacetoxy group. Organotin compounds are widely used in cross-coupling reactions (e.g., Stille coupling) due to their ability to transfer organic groups to electrophilic partners . However, their utility is often counterbalanced by toxicity and environmental concerns . The iodoacetoxy substituent likely enhances electrophilicity, making this compound reactive in synthetic applications, though its exact behavior compared to other stannanes requires further exploration.

Properties

CAS No. |

73927-92-1 |

|---|---|

Molecular Formula |

C11H23IO2Sn |

Molecular Weight |

432.91 g/mol |

IUPAC Name |

tripropylstannyl 2-iodoacetate |

InChI |

InChI=1S/3C3H7.C2H3IO2.Sn/c3*1-3-2;3-1-2(4)5;/h3*1,3H2,2H3;1H2,(H,4,5);/q;;;;+1/p-1 |

InChI Key |

SFPMTXHMUNJKGU-UHFFFAOYSA-M |

Canonical SMILES |

CCC[Sn](CCC)(CCC)OC(=O)CI |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of stannane, (iodoacetoxy)tripropyl- typically involves the reaction of tripropyltin hydride with iodoacetic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a palladium or copper catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of stannane, (iodoacetoxy)tripropyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Stannane, (iodoacetoxy)tripropyl- undergoes various types of chemical reactions, including:

Substitution Reactions: The iodoacetoxy group can be substituted with other nucleophiles, leading to the formation of different organotin compounds.

Oxidation Reactions: The tin atom in the compound can be oxidized to higher oxidation states, resulting in the formation of tin oxides or other tin-containing species.

Reduction Reactions: The compound can be reduced to form tripropyltin hydride and other reduced tin species.

Common Reagents and Conditions

Common reagents used in the reactions of stannane, (iodoacetoxy)tripropyl- include halides, oxidizing agents, and reducing agents. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from the reactions of stannane, (iodoacetoxy)tripropyl- depend on the type of reaction and the reagents used. For example, substitution reactions can yield a variety of organotin compounds, while oxidation reactions can produce tin oxides .

Scientific Research Applications

Stannane, (iodoacetoxy)tripropyl- has several scientific research applications, including:

Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-tin bonds.

Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly in the design of organotin-based pharmaceuticals.

Biological Research: It is used in studies involving the interaction of organotin compounds with biological systems, including their potential toxicity and therapeutic effects.

Industrial Applications: The compound is used in the production of various industrial chemicals and materials, including catalysts and stabilizers.

Mechanism of Action

The mechanism of action of stannane, (iodoacetoxy)tripropyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function . The pathways involved in its action include the modulation of enzyme activity and the disruption of cellular processes .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Organotin Compounds

Key Observations:

- Substituent Effects:

- Trimethylpropylstannane () lacks reactive functional groups, limiting its synthetic utility compared to the iodoacetoxy variant, which may participate in nucleophilic substitutions.

- Fluorinated stannanes (e.g., tributylfluoro-stannane polymers) exhibit enhanced environmental persistence due to PFAS-like characteristics, whereas the iodoacetoxy group may degrade more readily .

- Ester-substituted stannanes () demonstrate high efficiency in Stille coupling (89–93% yields), suggesting that the iodoacetoxy analog could similarly enable high-yield reactions if optimized .

- Toxicity and Environmental Impact: Organotin compounds are universally flagged for toxicity and ecological harm. For example, stannane reagents in pharmaceutical synthesis are often replaced due to these risks .

Environmental and Regulatory Considerations

- Fluorinated stannanes face scrutiny under PFAS regulations due to their persistence, whereas non-fluorinated analogs like (iodoacetoxy)tripropyl-stannane may face different regulatory thresholds .

- The pharmaceutical industry’s shift away from stannanes () underscores the need for greener alternatives, even for highly reactive compounds like the target molecule.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.